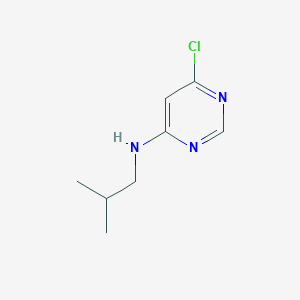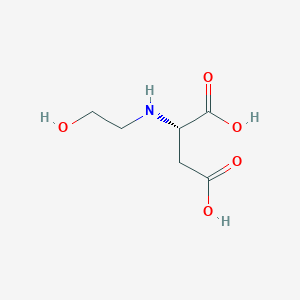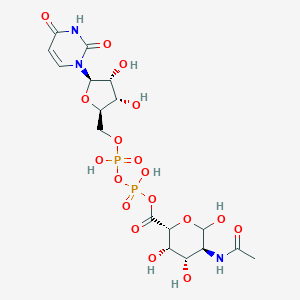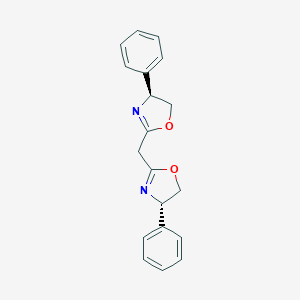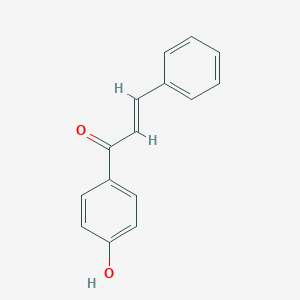
4'-Hydroxychalcone
概要
説明
4’-Hydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 4 . It has a role as a plant metabolite and an antihypertensive agent . It is a chalcone metabolite with anti-angiogenic and anti-inflammatory activities . It suppresses angiogenesis by suppression of growth factor pathway with no signs of cytotoxicity .
Synthesis Analysis
The chalcone was obtained using Claisen-Schmidt reaction . The product was characterized by IR and NMR spectroscopy . 4-(Dimethylamino)-2ʹ-hydroxychalcone is synthesized in good yield using literature methods .
Molecular Structure Analysis
The molecular formula of 4’-Hydroxychalcone is C15H12O2 . The IUPAC name is (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one . The InChI is InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ .
Chemical Reactions Analysis
4’-Hydroxychalcone is a chalcone isolated from licorice root, with hepatoprotective activity . It inhibits TNFα-induced NF-κB activation via proteasome inhibition . It induces a rapid potassium release from mitochondrial vesicles and causes deterioration of respiratory control and oxidative phosphorylation of isolated rat liver mitochondria .
Physical And Chemical Properties Analysis
The molecular weight of 4’-Hydroxychalcone is 224.25 g/mol . The InChIKey is PWWCDTYUYPOAIU-DHZHZOJOSA-N . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O .
科学的研究の応用
Chemopreventive Properties
4’-Hydroxychalcone and its analogs have been found to have chemopreventive properties . These compounds display various biological activities and have many applications against various diseases .
Antioxidant Properties
Chalcones bearing hydroxy substituents, including 4’-Hydroxychalcone, have been found to have antioxidant properties . The influence of hydroxy substituents located on ring A, B, or both are systematized according to the exhibited biological properties .
Anti-inflammatory Properties
4’-Hydroxychalcone has been shown to possess promising anti-inflammatory properties . It has been found to inhibit TNF-α and IL-6 release .
Antimicrobial Properties
Chalcones, including 4’-Hydroxychalcone, have been found to have antimicrobial properties . They have been used for centuries in traditional medicine for treatment of various diseases, such as gastrointestinal disease and for wound, urinary, and respiratory infections .
Anticancer Properties
4’-Hydroxychalcone has been found to have anticancer properties . It has been used as an antineoplastic .
Anti-angiogenesis Properties
4’-Hydroxychalcone has been found to have anti-angiogenesis properties . It has been used to inhibit the formation of new blood vessels .
Organic Intermediate
4’-Hydroxychalcone has been used as an organic intermediate . It is used in the synthesis of other organic compounds .
Antifungal and Antiviral Properties
Chalcones, including 4’-Hydroxychalcone, have been found to have antifungal and antiviral properties . They have been used for centuries in traditional medicine for treatment of various diseases .
作用機序
Target of Action
4’-Hydroxychalcone, a chalcone metabolite, primarily targets the NF-κB pathway . It inhibits TNFα-induced NF-κB activation via proteasome inhibition . This compound also acts as a 17beta-hydroxysteroid dehydrogenase inhibitor .
Mode of Action
4’-Hydroxychalcone interacts with its targets by inhibiting the proteasome, which in turn suppresses the activation of the NF-κB pathway induced by TNFα . This inhibition prevents the degradation of IkBα and subsequently prevents the nuclear translocation of p50/p65, leading to the inhibited expression of NF-kB target genes .
Biochemical Pathways
The primary biochemical pathway affected by 4’-Hydroxychalcone is the NF-κB signaling pathway . By inhibiting the activation of this pathway, 4’-Hydroxychalcone can modulate a number of signaling molecules and cascades related to disease modification . It also affects the oxidative phosphorylation pathway by inducing a rapid potassium release from mitochondrial vesicles .
Pharmacokinetics
It’s known that the compound has a certain degree of oral bioavailability . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Hydroxychalcone and their impact on its bioavailability.
Result of Action
The action of 4’-Hydroxychalcone results in a variety of molecular and cellular effects. It has been shown to have hepatoprotective activity , and it can affect cancer cell viability . In addition, it has been found to have anti-angiogenic and anti-inflammatory activities . In a study, 4’-Hydroxychalcone was shown to have a chemopreventive effect on intestinal tumorigenesis .
Safety and Hazards
将来の方向性
Chalcones and their derivatives possess a wide spectrum of antiproliferative, antifungal, antibacterial, antiviral, antileishmanial, and antimalarial pharmacological properties . Many chalcone–heterocycle hybrids appear to exhibit promise as future drug candidates owing to their similar or superior activities compared to those of the standards . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
特性
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHGNXFYLAJDIN-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859756 | |
| Record name | (E)-4'-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxychalcone | |
CAS RN |
2657-25-2, 38239-52-0 | |
| Record name | 4'-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-one, (E)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Hydroxychalcone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-4'-Hydroxychalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Hydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4'-HYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4'-Hydroxychalcone exert its cytotoxic effects?
A1: While the exact mechanism is still under investigation, research suggests 4'-Hydroxychalcone may exert its cytotoxic effects through various pathways, including:
- Interference with Mitochondrial Function: 4'-Hydroxychalcone and related compounds have been shown to disrupt mitochondrial energy transfer reactions and membrane permeability, potentially leading to cell death. []
- Induction of Oxidative Stress: This compound has demonstrated the ability to modulate reactive oxygen species (ROS) production. In certain contexts, this modulation might contribute to its cytotoxic effects. []
- Interaction with DNA Topoisomerase I: Some studies suggest that certain 4'-hydroxychalcone derivatives can interfere with mammalian DNA topoisomerase I activity, potentially affecting DNA replication and repair processes in cancer cells. []
Q2: Can you elaborate on the impact of 4'-Hydroxychalcone on glutathione S-transferase (GST) activity?
A2: 4'-Hydroxychalcone has been identified as a competitive inhibitor of human GST, with a Ki constant in the micromolar range. This inhibition could have implications for cellular detoxification processes and potentially enhance the efficacy of certain drugs. []
Q3: What is the role of 4'-Hydroxychalcone in modulating inflammatory responses?
A3: Research suggests 4'-Hydroxychalcone may exert anti-inflammatory effects. In a study involving a cisplatin-induced genotoxicity model, 4'-Hydroxychalcone attenuated the production of reactive oxygen species (ROS) and reduced the number of micronucleated cells, indicating a protective effect against inflammation and DNA damage. []
Q4: What is the molecular formula and weight of 4'-Hydroxychalcone?
A4: The molecular formula of 4'-Hydroxychalcone is C15H12O2, and its molecular weight is 224.25 g/mol.
Q5: What are the key spectroscopic characteristics of 4'-Hydroxychalcone?
A5: Key spectroscopic data for characterizing 4'-Hydroxychalcone include:
- IR Spectroscopy: Characteristic absorptions for C=C bonds, C=O stretching, and O-H stretching can be observed. [, , ]
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of characteristic structural features like the vinyl double bond and the aromatic rings. [, , ]
Q6: How does the formation of inclusion complexes with cyclodextrins impact the stability of 4'-Hydroxychalcone?
A6: Studies demonstrate that 4'-Hydroxychalcone forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD). This complexation significantly enhances the compound's thermal stability, as evidenced by an increase in the starting decomposition temperature. []
Q7: Does 4'-Hydroxychalcone exhibit any catalytic activities?
A7: While not extensively explored as a catalyst, the presence of the α, β-unsaturated ketone moiety suggests potential for catalytic activity in specific reactions. Further research is needed to explore its catalytic potential.
Q8: Have computational methods been employed to study 4'-Hydroxychalcone?
A8: Yes, computational chemistry has been used to:
- Investigate Conformational Preferences: Theoretical calculations, such as density functional theory (DFT), have been employed to determine the most stable conformations of 4'-Hydroxychalcone, providing insights into its structure-activity relationships. []
- Screen for Potential Drug Interactions: Molecular docking studies have been conducted to explore the binding affinities of 4'-Hydroxychalcone and its derivatives with biological targets, including efflux pumps in bacteria, providing insights into potential antimicrobial activities. []
Q9: How do structural modifications of 4'-Hydroxychalcone affect its biological activity?
A9: Research indicates that even subtle structural changes can significantly impact the biological activity of 4'-Hydroxychalcone:
- Cytotoxicity: The introduction of a piperidinomethyl group at the 3' position of 4'-Hydroxychalcone has been shown to significantly enhance its cytotoxic activity against PC-3 cancer cells. []
- GST Inhibition: The presence and position of substituents on the aromatic rings can influence the inhibitory potency against GST. For instance, 4-fluorochalcone exhibited stronger GST inhibition compared to other tested chalcones. []
- Antioxidant Activity: The presence and position of hydroxyl groups on the aromatic rings are crucial for antioxidant activity. Compounds with at least one hydroxyl group in each aromatic ring tend to display higher antioxidant capacity. []
- Estrogenic Activity: The position of hydroxyl groups is essential for estrogenic activity, with 4-hydroxychalcone and 2-hydroxychalcone showing higher estrogenic activity than the parent chalcone. []
Q10: How does the degree of hydroxylation affect the ability of 4'-Hydroxychalcone and related compounds to inhibit membrane fusion?
A10: The presence of at least two hydroxyl groups in both aromatic rings appears crucial for the inhibition of calcium-mediated membrane fusion. This property is particularly relevant in the context of potential antiviral activity, as membrane fusion is a critical step in viral entry into host cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




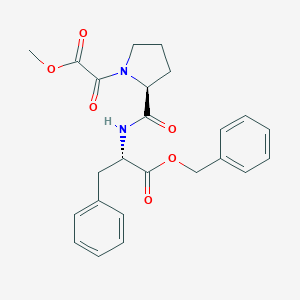


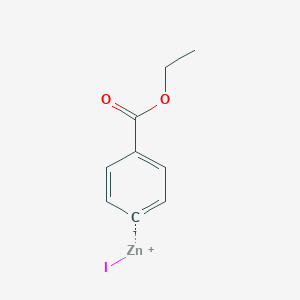

![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)
